molecular formula C20H23ClN2O3 B2540618 3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide CAS No. 2034266-17-4

3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide

Cat. No. B2540618
CAS RN: 2034266-17-4
M. Wt: 374.87
InChI Key: FOBGIGFPRFVSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide" is a synthetic molecule that may be related to various pharmacological and biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their potential activities, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks like furan derivatives, piperidine, and chlorophenyl groups. For instance, the synthesis of N-substituted butanamides with piperidinomethyl phenoxy groups involves the preparation of intermediates followed by a final assembly, which may include steps like Michael addition or condensation reactions . Similarly, the synthesis of N-substituted propanamides with furan groups involves reactions such as condensation of furan derivatives with amines, followed by hydrolysis . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry . These studies reveal the importance of the spatial arrangement of the functional groups and the overall three-dimensional shape of the molecule for its biological activity. The presence of a chlorophenyl group, a furan ring, and a piperidine moiety in the compound of interest suggests that it may have a complex structure with multiple sites for potential biological interactions.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by the presence of functional groups such as the furan ring, which can participate in various organic reactions. For example, furan derivatives can undergo cycloaddition reactions to form heterocyclic compounds . The presence of a piperidine ring and a chlorophenyl group may also contribute to the reactivity, allowing for substitutions or additions that can modify the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one are determined by their molecular structure. For example, the presence of a piperidine ring can influence the basicity, while the furan ring can affect the compound's aromaticity and electronic properties . The chlorophenyl group may contribute to the lipophilicity of the compound, which is important for its pharmacokinetic properties. These properties are crucial for the compound's solubility, stability, and ability to interact with biological targets.

Scientific Research Applications

Alzheimer's Disease Treatment

A study detailed the synthesis of new N-substituted derivatives of a compound structurally related to "3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide" to evaluate new drug candidates for Alzheimer’s disease. These compounds showed enzyme inhibition activity against acetyl cholinesterase (AChE), suggesting their potential as therapeutic agents for Alzheimer's disease (Rehman et al., 2018).

Antimicrobial Activity

Research on derivatives of piperidine, similar in structure to the compound , demonstrated significant antimicrobial activities against pathogens affecting tomato plants. These findings indicate the potential of these compounds in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Synthetic Chemistry Applications

A study explored the use of alpha-nitro ketone intermediates, related to the target compound, as electrophiles and nucleophiles in the synthesis of compounds used to probe the Drosophila nicotinic acetylcholine receptor interaction. This research highlights the compound's role in developing probes for biological research (Zhang et al., 2004).

Receptor Ligand Development

Another study identified a compound from the screening of the Merck sample collection as a human dopamine D4 receptor ligand with moderate affinity. The systematic exploration of structure-activity relationships led to the discovery of a nanomolar antagonist with significant selectivity over other dopamine receptors, suggesting the potential of such compounds in treating neurological disorders (Rowley et al., 1997).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-18-3-1-2-15(12-18)4-5-19(24)22-13-16-6-9-23(10-7-16)20(25)17-8-11-26-14-17/h1-3,8,11-12,14,16H,4-7,9-10,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBGIGFPRFVSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.